l-Isoasparagine

Übersicht

Beschreibung

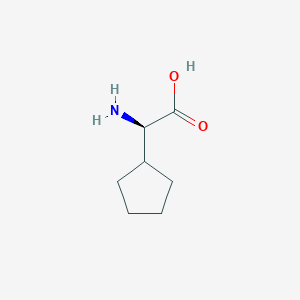

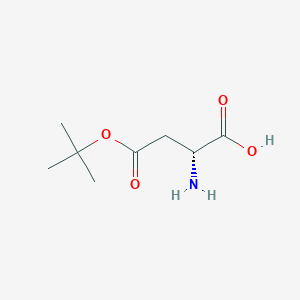

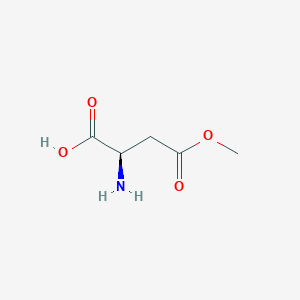

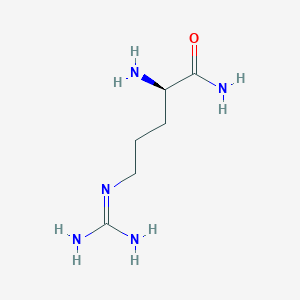

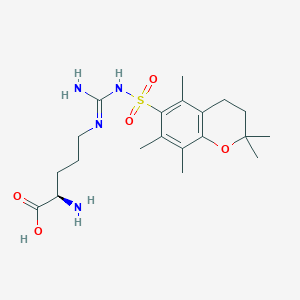

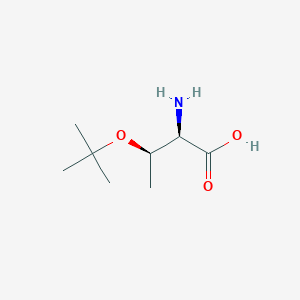

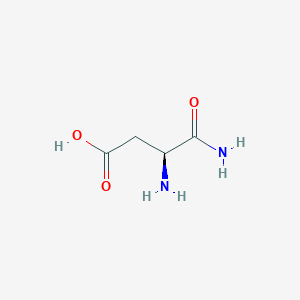

l-Isoasparagine is an aspartic 1-amide and a L-aspartic acid derivative . It is an enantiomer of a D-aspartic 1-amide .

Synthesis Analysis

There are studies that have reported the synthesis of isoasparagine from β-benzyl aspartate .

Chemical Reactions Analysis

l-Isoasparagine is involved in various chemical reactions .

Physical And Chemical Properties Analysis

l-Isoasparagine has a molecular weight of 132.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medical Biotechnology

- Application : l-Asparaginase is renowned as a chemotherapeutic agent. It’s used to treat acute lymphoblastic leukemia (ALL) by inhibiting protein biosynthesis in lymphoblasts .

- Methods of Application : The enzyme catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate .

- Results or Outcomes : The application of l-Asparaginase in ALL treatment has been successful, contributing to the high survival rates observed in patients .

-

Scientific Field: Food Industry

- Application : l-Asparaginase is used as a food processing agent to reduce the acrylamide concentration .

- Methods of Application : The enzyme is used to break down the amino acid l-asparagine, which can form acrylamide, a potential carcinogen, when heated .

- Results or Outcomes : The use of l-Asparaginase in food processing has been effective in reducing the levels of acrylamide in heated food products .

-

Scientific Field: Antimicrobial Research

- Application : l-Asparaginase has been found to have antimicrobial properties .

- Methods of Application : The exact mechanisms are still under investigation, but it’s believed that the enzyme’s ability to break down l-asparagine, an amino acid necessary for many microbial organisms, plays a role .

- Results or Outcomes : The antimicrobial properties of l-Asparaginase have shown promise in laboratory settings, but more research is needed to fully understand its potential .

-

Scientific Field: Treatment of Infectious Diseases

- Application : l-Asparaginase is being explored for its potential in treating infectious diseases .

- Methods of Application : The enzyme’s ability to break down l-asparagine, which is essential for the survival of certain pathogens, is the basis for this application .

- Results or Outcomes : While still in the early stages of research, there is optimism about the potential of l-Asparaginase in this field .

-

Scientific Field: Treatment of Autoimmune Diseases

- Application : l-Asparaginase is being studied for its potential in treating autoimmune diseases .

- Methods of Application : The enzyme’s role in protein biosynthesis and cell growth regulation is the focus of this research .

- Results or Outcomes : Preliminary research has shown promise, but more studies are needed to confirm these findings .

-

Scientific Field: Veterinary Medicine

- Application : l-Asparaginase is used in the treatment of certain types of cancer in dogs and cats .

- Methods of Application : Similar to its use in human medicine, the enzyme is used to inhibit the growth of cancer cells by depriving them of the amino acid l-asparagine .

- Results or Outcomes : l-Asparaginase has been effective in treating certain types of cancer in animals, contributing to improved survival rates .

-

Scientific Field: Biotechnology

- Application : l-Asparaginase is used in biotechnological processes for the production of certain types of pharmaceuticals .

- Methods of Application : The enzyme is used in fermentation processes to control the levels of asparagine, which can affect the quality and safety of the final product .

- Results or Outcomes : The use of l-Asparaginase in biotechnology has improved the efficiency and safety of certain production processes .

-

Scientific Field: Genetic Engineering

- Application : l-Asparaginase is used in genetic engineering research, particularly in the development of new therapeutic agents .

- Methods of Application : The enzyme is used in laboratory experiments to study the effects of asparagine depletion on various types of cells .

- Results or Outcomes : This research has led to new insights into the role of asparagine in cellular processes and the development of new therapeutic strategies .

-

Scientific Field: Nanotechnology

- Application : l-Asparaginase is being explored for its potential in nanotechnology, particularly in the development of new drug delivery systems .

- Methods of Application : The enzyme is incorporated into nanoparticles, which can be used to deliver drugs to specific cells or tissues .

- Results or Outcomes : Early research has shown promise, but more studies are needed to confirm these findings .

-

Scientific Field: Environmental Science

- Application : l-Asparaginase is used in environmental science to study the role of asparagine in various ecological processes .

- Methods of Application : The enzyme is used in laboratory and field experiments to study the effects of asparagine depletion on various types of organisms .

- Results or Outcomes : This research has led to new insights into the role of asparagine in ecological processes .

-

Scientific Field: Bioinformatics

- Application : l-Asparaginase is used in bioinformatics for the development of new computational models and algorithms .

- Methods of Application : The enzyme’s structure and function are used to develop new computational models and algorithms .

- Results or Outcomes : This research has led to new insights into the structure and function of l-Asparaginase, and the development of new computational tools .

-

Scientific Field: Agricultural Science

- Application : l-Asparaginase is used in agricultural science to study the role of asparagine in plant growth and development .

- Methods of Application : The enzyme is used in laboratory and field experiments to study the effects of asparagine depletion on various types of plants .

- Results or Outcomes : This research has led to new insights into the role of asparagine in plant growth and development .

Safety And Hazards

Zukünftige Richtungen

There are ongoing studies on the use of l-Asparaginase, an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia, as an efficient and safe anti-cancer therapy . The design of optimized l-Asparaginase molecules provides opportunities to overcome unwanted toxicities . An additional challenge to broader application of l-Asparaginases is how cells can counter the pharmacological effect of this drug and the identification of l-Asparaginases resistance mechanisms .

Eigenschaften

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJIHNCYNOQEQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Isoasparagine | |

CAS RN |

28057-52-5 | |

| Record name | Isoasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.